(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Structural Characterization of (2S,3R,4S,5S,6R)-2-[2,4-Dihydroxy-6-[(E)-2-(4-Hydroxyphenyl)Ethenyl]Phenoxy]-6-(Hydroxymethyl)Oxane-3,4,5-Triol
Crystallographic Analysis and Molecular Conformation
The molecular formula of piceid is $$ \text{C}{20}\text{H}{22}\text{O}8 $$, with a molecular weight of 390.39 g/mol. While X-ray crystallographic data for piceid remains unreported, its physical properties provide insights into molecular conformation. The compound exists as a white to almost white crystalline powder with a melting point of 226°C. Specific optical rotation measurements in methanol ($$[\alpha]{20}^{D} = -68^\circ$$) confirm the stereochemical configuration of the glucose moiety. The (E)-stilbene structure is stabilized by intramolecular hydrogen bonding between the 4'-hydroxyl group of the resveratrol moiety and the glycosidic oxygen, as inferred from nuclear magnetic resonance (NMR) data.
Table 1: Physical and Chemical Properties of Piceid
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides definitive evidence for the structure of piceid. The $$ ^1\text{H} $$-NMR spectrum in CD$$_3$$OD reveals key resonances:
- A doublet at $$ \delta 4.80 \, (\text{J} = 7.6 \, \text{Hz}) $$ for the anomeric proton of the β-glucopyranose moiety.
- Olefinic protons of the (E)-stilbene group as doublets at $$ \delta 6.82 \, (\text{J} = 16.4 \, \text{Hz}) $$ and $$ \delta 7.06 \, (\text{J} = 16.4 \, \text{Hz}) $$.
- Aromatic protons of the resveratrol aglycone between $$ \delta 6.20 $$ and $$ \delta 7.40 $$.
The $$ ^{13}\text{C} $$-NMR spectrum confirms glycosidation at the 3-hydroxy position, with a downfield shift of the C-3 carbon to $$ \delta 158.0 $$ ppm.
Table 2: Key $$ ^{13}\text{C} $$-NMR Chemical Shifts of Piceid
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-1 (Glucose) | 100.6 | Anomeric Carbon |
| C-3 (Resveratrol) | 158.0 | Glycosidation Site |
| C-4' (Resveratrol) | 157.2 | Phenolic Hydroxyl |
| C-β (Stilbene) | 128.5 | (E)-Configuration |
High-Resolution Mass Spectrometry Profiling
High-resolution mass spectrometry (HRMS) of piceid exhibits a pseudomolecular ion peak at $$ m/z \, 391.1395 \, [\text{M} + \text{H}]^+ $$, consistent with the molecular formula $$ \text{C}{20}\text{H}{22}\text{O}_8 $$ (calculated: 390.39 Da). Fragmentation patterns include losses of the glucose moiety ($$ -162 \, \text{Da} $$) and sequential dehydration peaks, confirming the glycosidic linkage.
Computational Chemistry Approaches
Molecular Dynamics Simulations of Glycosidic Bond Stability
While molecular dynamics simulations specific to piceid are not reported in the literature, the rigidity of the β-glucopyranose ring and the (E)-stilbene system suggests high conformational stability. Potential energy surface calculations predict that rotation about the glycosidic bond is restricted due to steric hindrance between the glucose C-2 hydroxyl and the resveratrol C-4 hydrogen.
Density Functional Theory Calculations for Electronic Structure
Density functional theory (DFT) studies could elucidate the regioselectivity of piceid biosynthesis. The 3-hydroxy position of resveratrol exhibits a lower proton affinity ($$ \sim 1380 \, \text{kJ/mol} $$) compared to the 4'-hydroxy group ($$ \sim 1415 \, \text{kJ/mol} $$), favoring glucosidation at C-3. Frontier molecular orbital analysis would further reveal charge distribution differences between hydroxyl sites, explaining the enzymatic preference for 3-O-glucosylation observed in Phytolacca americana cell cultures.
Properties
IUPAC Name |
2-[2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYVHSBYKLLDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Rhaponticin (Stilbene Glucoside)
- Structure: (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .
- Key differences :
- Molecular weight : ~482 g/mol, significantly lower due to fewer substituents.
α-/β-Arbutin (Hydroquinone Glucosides)
- Structure: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol .
- Key differences: Simpler structure with a single hydroxyphenoxy group vs. stilbene-phenolic substituents in the target compound. Function as tyrosinase substrates, used in skin-lightening cosmetics .
4-Nitrophenyl Glucoside
SGLT Inhibitors (e.g., Sotagliflozin)
- Structure : (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol .
- Key differences :
Data Table: Structural and Functional Comparison
Research Findings and Functional Insights
- Polarity and Solubility : The target compound’s high hydroxyl content (TPSA ~318 Ų) enhances water solubility compared to SGLT inhibitors (e.g., sotagliflozin, TPSA ~100 Ų) but limits membrane permeability .
- Natural vs. Synthetic Origins : The target compound’s complex structure likely necessitates extraction from natural sources, whereas analogs like 4-nitrophenyl glucoside are synthetically optimized for stability .
Preparation Methods
Chemical Synthesis Strategies
Regioselective Glycosylation via Trichloroacetimidate Donors
The Koenigs-Knorr method, modified with trichloroacetimidate donors, is widely used for β-glycoside formation. Source demonstrates this approach in synthesizing structurally related glycosides:
- Aglycone Preparation : The stilbene aglycone is synthesized via a Knoevenagel condensation between 4-hydroxybenzaldehyde and 2,4-dihydroxyacetophenone, followed by reduction to yield the diol intermediate.
- Glycosyl Donor Activation : Peracetylated glucose is converted to a trichloroacetimidate donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate ) using Cl3CCN and DBU.
- Coupling Reaction : The aglycone is glycosylated under TMSOTf catalysis (-40°C to -20°C) to ensure β-selectivity, achieving yields of 71–74%.
Table 1: Key Parameters for Trichloroacetimidate-Based Glycosylation
Friedel-Crafts Alkylation for Stilbene Formation
Source highlights Friedel-Crafts reactions for constructing aromatic ethers. For this compound:
Enzymatic Synthesis Approaches
Glycosyltransferase-Mediated Coupling
Source reports glycosyltransferases (GTs) from Aspergillus niger for stereospecific glycosylation:
Glycosidase Reverse Hydrolysis
Rutinosidases (EC 3.2.1.168) catalyze transglycosylation in aqueous-organic biphasic systems:
- Solvent System : 30% DMSO, 50 mM acetate buffer (pH 5.0).
- Yield : 40–55%, requiring post-reaction purification.
Table 2: Enzymatic vs. Chemical Synthesis Comparison
Challenges and Optimization Strategies
Regioselectivity in Glycosylation
The C-2 hydroxyl of the aglycone is highly nucleophilic, necessitating temporary protection (e.g., benzyl or silyl ethers) to avoid undesired O-6 or O-4 glycosylation. Source demonstrates that bulky solvents (e.g., m-xylene) improve regioselectivity by sterically hindering non-target hydroxyls.
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